molecular formula C8H10BrFN2S B1378537 {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 15894-03-8

{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B1378537
CAS No.: 15894-03-8
M. Wt: 265.15 g/mol
InChI Key: VHYCSSVZFOBSQO-UHFFFAOYSA-N
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Description

{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS: 15894-03-8) is a hydrobromide salt of a methanimidamide derivative substituted with a 4-fluorobenzylthio group. Its molecular formula is C₈H₁₀BrFN₂S, with a molecular weight of 265.14 g/mol . The compound is characterized by a para-fluorinated phenyl ring attached to a methylsulfanyl-methanimidamide core, stabilized by a hydrobromide counterion.

Properties

IUPAC Name

(4-fluorophenyl)methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCSSVZFOBSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by treatment with hydrobromic acid to yield the hydrobromide salt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions for scalability and cost-effectiveness.

Chemical Reactions Analysis

{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.

Scientific Research Applications

{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological implications.

Structural Analogs and Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Key Features Reference
{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide 4-Fluorophenyl C₈H₁₀BrFN₂S 265.14 N/A Para-fluoro substitution; hydrobromide salt enhances solubility
[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide Diphenylmethyl C₁₄H₁₅BrN₂S ~337.25 (calculated) 99% Bulkier aromatic groups; higher lipophilicity
{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide 2-Fluorophenyl C₈H₁₀BrFN₂S 265.14 N/A Ortho-fluoro substitution; potential steric hindrance
{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide 4-Bromo-2-fluorophenyl C₈H₉Br₂FN₂S 345.04 (calculated) N/A Bromine adds electronic effects; increased molecular weight
{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide 2,4,5-Trifluorophenyl C₈H₈BrF₃N₂S 301.13 95%+ Multiple fluorines enhance electronegativity and lipophilicity

Substituent Effects on Physicochemical Properties

  • Para vs.
  • Bromine Substitution : The 4-bromo-2-fluorophenyl analog () introduces a heavy atom, which may alter UV absorption profiles and increase molecular weight, impacting pharmacokinetics .
  • Multi-Fluorinated Derivatives : The trifluorophenyl variant () exhibits higher molecular weight (301.13 vs. 265.14) and enhanced electronegativity, likely improving membrane permeability but reducing aqueous solubility .

Biological Activity

Structure

The chemical structure of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}BrF1_{1}N2_{2}S
  • Molecular Weight : 303.18 g/mol

Properties

  • Solubility : Soluble in water and organic solvents.
  • Stability : Stable under standard laboratory conditions.

The biological activity of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is primarily attributed to its interactions with various biological targets. The compound exhibits:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anticancer Activity : Some studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, making it a candidate for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of target enzymes
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryDecreased inflammation markers

Table 2: Case Studies and Findings

StudyMethodologyKey Findings
In vitro studyCell line assaysInduced apoptosis
Enzyme assaySpectrophotometric methodsSignificant inhibition
Antimicrobial testingDisk diffusion methodEffective against E. coli

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide. The study utilized various cancer cell lines and demonstrated that the compound effectively induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential.

Case Study 2: Antimicrobial Efficacy

Another study highlighted in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations, suggesting its potential as a novel antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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